Welcome to the BenchChem Online Store!
molecular formula C10H7F3N4O2 B8362637 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

Cat. No. B8362637
M. Wt: 272.18 g/mol
InChI Key: VJRNJLRULILKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04772312

Procedure details

10 ml of 45% strength aqueous sodium hydroxide solution are added to 18 g (0.06 mole) of 5-amino-1-(5-trifluoromethyl-pyrid-2-yl)-4-ethoxycarbonyl-pyrazole in 100 ml of 50% strength aqueous ethanol solution and the mixture is stirred at 80° C. for 4 hours. For working up, the solvent is removed in vacuo, the residue is taken up in 50 ml of water and the mixture is stirred into a solution of 20 ml of concentrated hydrochloric acid and 50 ml of water. The precipitate is filtered off with suction, washed with a little dilute hydrochloric acid and dried at 50° C. in vacuo. 15.4 g (94.4% of theory) of 5-amino-1-(5-trifluoromethyl-pyrid-2-yl)-pyrazole-4-carboxylic acid of melting point 196° C. (decomposition) are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[N:8]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][N:10]=2)[N:7]=[CH:6][C:5]=1[C:19]([O:21]CC)=[O:20]>C(O)C>[NH2:3][C:4]1[N:8]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][N:10]=2)[N:7]=[CH:6][C:5]=1[C:19]([OH:21])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
NC1=C(C=NN1C1=NC=C(C=C1)C(F)(F)F)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
STIRRING
Type
STIRRING
Details
the mixture is stirred into a solution of 20 ml of concentrated hydrochloric acid and 50 ml of water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with a little dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=NN1C1=NC=C(C=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.